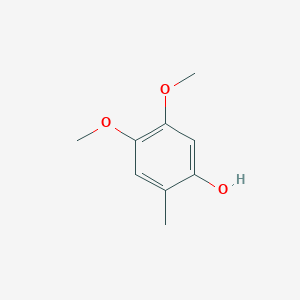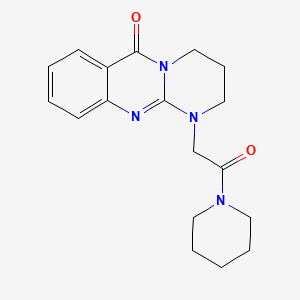
Tris(butoxycarbonylethyl)tin chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
三(丁氧羰基乙基)氯化锡: 是一种具有分子式C21H39ClO6Sn 的有机锡化合物 有机锡化合物以其在化学、生物学和工业等各个领域的广泛应用而闻名
准备方法
合成路线和反应条件: 三(丁氧羰基乙基)氯化锡的合成通常涉及金属锡与碳官能团有机卤化物的反应 。这种方法效率很高,可以生产各种碳官能团有机锡化合物。反应条件通常包括使用催化剂来提高反应速率和产率。
工业生产方法: 三(丁氧羰基乙基)氯化锡的工业生产可能涉及使用与实验室合成类似的方法进行大规模反应,但已针对更高效率和产率进行了优化。使用连续流动反应器和先进的纯化技术可确保生产适用于各种应用的高纯度化合物。
化学反应分析
反应类型: 三(丁氧羰基乙基)氯化锡会经历几种类型的化学反应,包括:
氧化: 此反应涉及添加氧气或去除氢气。
还原: 此反应涉及添加氢气或去除氧气。
取代: 此反应涉及用另一种原子或原子团替换一个原子或原子团。
常见试剂和条件: 这些反应中常用的试剂包括过氧化氢等氧化剂、氢化锂铝等还原剂以及用于取代反应的各种亲核试剂。反应条件根据所需产物而异,但通常涉及控制温度和压力以优化反应速率和产率。
主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件。例如,氧化反应可能生成有机锡氧化物,而取代反应可能生成各种有机锡衍生物。
科学研究应用
化学: 在化学中,三(丁氧羰基乙基)氯化锡用作有机合成的试剂。 它能够与各种配体形成稳定的配合物,使其在合成复杂有机分子方面具有价值 。
生物学: 在生物学中,这种化合物因其在生物缀合和作为生化反应催化剂中的潜在用途而受到研究。 其独特的特性使其能够以特定方式与生物分子相互作用,使其在各种生物学应用中发挥作用 。
医学: 在医学中,三(丁氧羰基乙基)氯化锡正在探索其潜在的治疗应用。 它能够与生物分子和通路相互作用,使其成为药物开发和其他医疗应用的候选者 。
工业: 在工业中,这种化合物用于生产各种材料,包括聚合物和涂层。 其独特的化学性质使其在开发具有特定特性的新材料方面具有价值 。
作用机制
三(丁氧羰基乙基)氯化锡的作用机制涉及它与特定分子靶标和通路的相互作用。该化合物可以与各种配体形成稳定的配合物,使其能够参与各种化学反应。 这些相互作用会影响酶和其他生物分子的活性,从而产生各种影响 。
相似化合物的比较
类似化合物:
比较: 三(丁氧羰基乙基)氯化锡因其特定的化学结构和性质而独一无二。与类似化合物相比,它在反应性和稳定性方面具有独特的优势。 例如,三(γ-三氟丙基)氯化锡由于存在氟原子而具有不同的反应性,而三(羟甲基)氨基甲烷主要用作生化应用中的缓冲液 。
结论
三(丁氧羰基乙基)氯化锡是一种用途广泛的化合物,在化学、生物学、医学和工业领域有着广泛的应用。其独特的化学性质和参与各种反应的能力使其在科学研究和工业生产中具有价值
属性
CAS 编号 |
72305-57-8 |
|---|---|
分子式 |
C21H39ClO6Sn |
分子量 |
541.7 g/mol |
IUPAC 名称 |
butyl 3-[bis(3-butoxy-3-oxopropyl)-chlorostannyl]propanoate |
InChI |
InChI=1S/3C7H13O2.ClH.Sn/c3*1-3-5-6-9-7(8)4-2;;/h3*2-6H2,1H3;1H;/q;;;;+1/p-1 |
InChI 键 |
PSLDFCIWHIAGQK-UHFFFAOYSA-M |
规范 SMILES |
CCCCOC(=O)CC[Sn](CCC(=O)OCCCC)(CCC(=O)OCCCC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


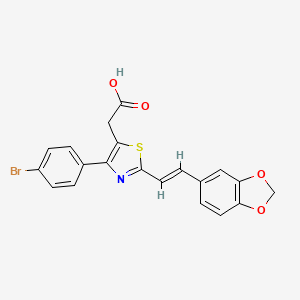
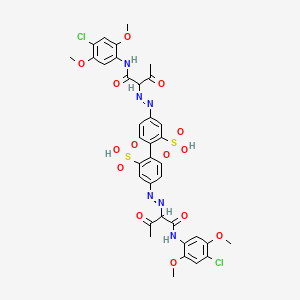
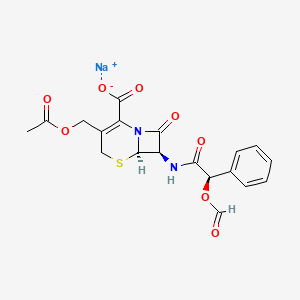

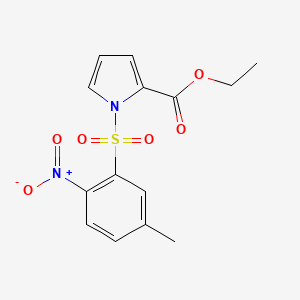

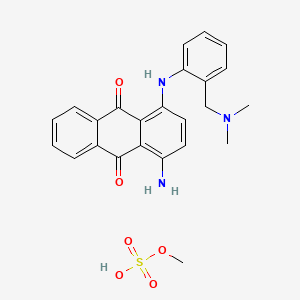
![[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone;pyridine-3-carboxylic acid](/img/structure/B12722177.png)


![2-Ethoxy-2-oxoethyl 3,5-dibromo-4-[[4-(diethylamino)-2-[(4-methoxy-1,4-dioxobutyl)amino]phenyl]azo]benzoate](/img/structure/B12722197.png)
![2-(5-(5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid](/img/structure/B12722202.png)
